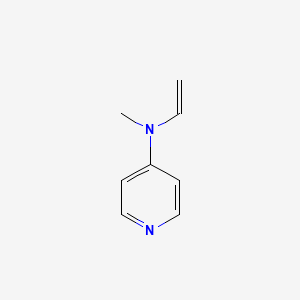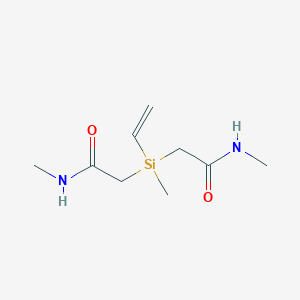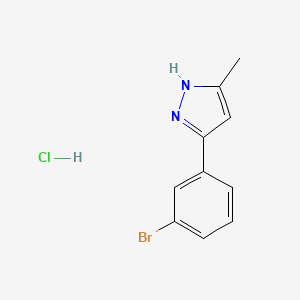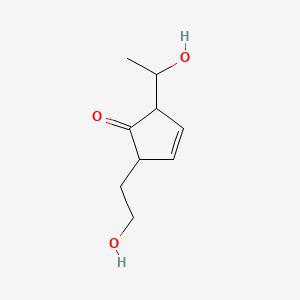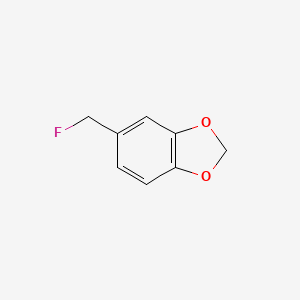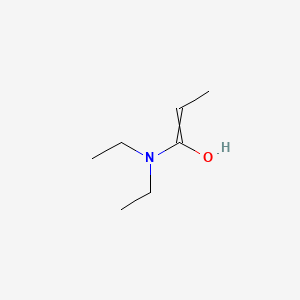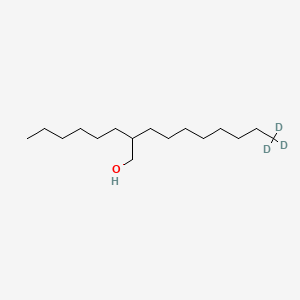
2-Hexyl-1-decanol-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hexyl-1-decanol-d3, also known as 2-hexyldecanol, is an organic compound with the molecular formula C16H34O. It is a branched alcohol and a colorless liquid with low viscosity at room temperature. This compound is soluble in many organic solvents such as ether, chloroform, and benzene . It is commonly used as an industrial raw material for the preparation of surfactants, softeners, and solvents .
準備方法
Synthetic Routes and Reaction Conditions
2-Hexyl-1-decanol-d3 can be synthesized through the dehydration and condensation of aliphatic alcohols. One preparation method involves the following steps :
- Mix 130g of n-octanol and 3.5g of 45wt% sodium hydroxide aqueous solution in a 250ml three-mouth bottle, stir at 250rpm for 8 minutes, then raise the temperature to 165°C for 3 hours.
- Cool the mixed solution to 20°C, add 0.28g of zinc powder, stir for 8 minutes, raise the temperature to 195°C, and react for 5 hours. Then continue to raise the temperature to 240°C, react for 30 minutes, and then cool to 20°C.
- Extract the reaction product with 120g of n-heptane, wash with water until the pH value is 6-7, and distill under reduced pressure to obtain a colorless transparent liquid with a yield of 91.75%.
Industrial Production Methods
In industrial settings, this compound is produced using similar dehydration and condensation processes, often involving catalysts to improve yield and efficiency .
化学反応の分析
Types of Reactions
2-Hexyl-1-decanol-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: It can be reduced to form alkanes.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2).
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated derivatives.
科学的研究の応用
2-Hexyl-1-decanol-d3 has a wide range of applications in scientific research, including :
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the extraction of non-polar acidic drugs from human plasma by parallel artificial liquid membrane extraction (PALME).
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants, softeners, and lubricants.
作用機序
The mechanism of action of 2-Hexyl-1-decanol-d3 involves its interaction with various molecular targets and pathways. As a long-chain alcohol, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption of drugs by altering cell membrane properties .
類似化合物との比較
2-Hexyl-1-decanol-d3 can be compared with other similar compounds, such as :
- 2-Butyl-1-octanol
- Octyldodecanol
- 2-Decyl-1-tetradecanol
- 2-Ethyl-1-hexanol
- 2-Pentyl-1-nonanol
- 2-Octyl-1-dodecanol
Uniqueness
This compound is unique due to its branched structure, which imparts specific physical and chemical properties, such as low viscosity and solubility in various organic solvents. These properties make it particularly useful in industrial applications and scientific research .
特性
分子式 |
C16H34O |
|---|---|
分子量 |
245.46 g/mol |
IUPAC名 |
10,10,10-trideuterio-2-hexyldecan-1-ol |
InChI |
InChI=1S/C16H34O/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h16-17H,3-15H2,1-2H3/i1D3 |
InChIキー |
XULHFMYCBKQGEE-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])CCCCCCCC(CCCCCC)CO |
正規SMILES |
CCCCCCCCC(CCCCCC)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


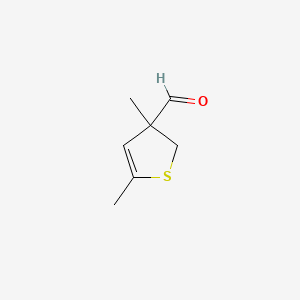
![3-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B13837025.png)
![2-nitroso-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13837032.png)
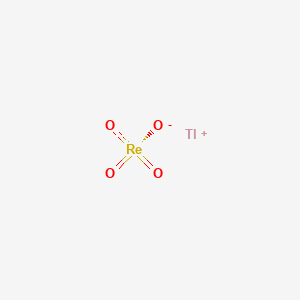
![4-Hydroxy-3-[2-hydroxy-3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one](/img/structure/B13837040.png)

